molecular formula C8H6N4O B11913304 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11913304
M. Wt: 174.16 g/mol
InChI Key: JAZHVOJGVHATMO-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically involves the use of β-enaminones as precursors, which undergo oxidative cyclization to form the desired pyrrolin-4-one structure . The reaction conditions often include the use of iodine as a promoter and aryl methyl ketones as reactants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidative cyclization and various amines for substitution reactions . The conditions typically involve moderate temperatures and the use of solvents like methanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrrolin-4-ones and pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Its higher antiviral activity compared to similar compounds like Pemetrexed highlights its potential as a more effective therapeutic agent .

Biological Activity

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS Number: 65749-84-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N4OC_8H_6N_4O with a molecular weight of 174.16 g/mol. The structure features a pyrrolopyrimidine core, which is significant for its interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₆N₄O
Molecular Weight174.16 g/mol
CAS Number65749-84-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in nucleotide biosynthesis.

  • Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine metabolism. This inhibition leads to reduced proliferation of cancer cells.
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 15.3 µM to 29.1 µM against different cancer cell lines like MCF-7 and MDA-MB453 .

Antimicrobial Activity

Pyrrolopyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds exhibiting structural similarities to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds displayed effective bacteriostatic effects against E. coli and S. aureus .
  • Fungal Activity : Antifungal efficacy has also been reported, with certain derivatives inhibiting growth in common fungal strains such as A. flavus and A. niger .

Antiviral Potential

Emerging research suggests that pyrrolopyrimidine derivatives may possess antiviral properties as well:

  • Inhibition of Viral Replication : Some compounds have demonstrated effectiveness against viruses like Zika virus (ZIKV) and Dengue virus (DENV), indicating potential as antiviral agents .
  • Mechanistic Insights : The antiviral activity is often linked to the ability of these compounds to interfere with viral replication processes at the cellular level.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)
AnticancerMCF-715.3
MDA-MB45329.1
AntibacterialE. coliVariable
S. aureusVariable
AntifungalA. flavusVariable
A. nigerVariable
AntiviralZIKV2.4
DENV1.4

Case Studies

  • Anticancer Efficacy : A study on a series of pyrrolopyrimidine compounds revealed that those with specific substitutions showed enhanced potency against tumor cell lines due to improved interactions with transport proteins .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various pyrrolopyrimidine derivatives against clinical isolates, demonstrating significant inhibition rates compared to standard antibiotics .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13)

InChI Key

JAZHVOJGVHATMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2C#N

Origin of Product

United States

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